molecular formula C4HF8I B1597902 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane CAS No. 754-73-4

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane

Cat. No. B1597902
CAS RN: 754-73-4
M. Wt: 327.94 g/mol
InChI Key: YOCZVAMFHOCNFS-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane (OFIB) is a halogenated hydrocarbon molecule that has gained significant attention in recent years due to its unique properties. OFIB has been found to have a wide range of applications in the fields of synthetic chemistry, materials science, and biochemistry.

Scientific Research Applications

Thermodynamic Properties

Studies on compounds like 1,1,1,2,2,3,3,4-Octafluorobutane (a closely related compound) have detailed their thermodynamic properties, which are crucial for applications in refrigeration and thermal machinery. These properties include vapor pressure, density of compressed liquid, refractive index, critical temperature, and speed of sound in the vapor phase, among others. Such data are essential for the development and optimization of refrigerants and for understanding the fundamental physical behaviors of fluorochemicals under various conditions (Defibaugh et al., 1997).

Synthesis and Reactivity

Improved synthesis methods for fluorochemicals, including 1,4-bis(trimethylsilyl)octafluorobutane, offer insights into the structure and reactivity of these compounds. These methods provide a pathway to prepare fluorochemicals on a multi-gram scale, enabling further research and application development. The reactivity studies of these compounds reveal their potential in forming new chemical structures under specific conditions, demonstrating their versatility in chemical synthesis (Chen & Vicic, 2014).

Chemical Reactions with Perfluoroiodoalkanes

The reaction of ethynylsilanes with perfluoroiodoalkanes, including 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane, leads to the formation of various fluorinated organic compounds. These reactions are significant for developing new materials with specific fluorinated side chains, which could have applications in pharmaceuticals, agrochemicals, and advanced materials science (Voronkov et al., 1982).

Molecular Docking and Simulations

The study of co-crystals involving octafluoro-1,4-diiodobutane with other compounds via DFT and MD simulations provides insights into the structural, energetic, and electronic properties of such systems. This research has implications for crystal engineering, pharmaceutical chemistry, and the development of new materials with tailored properties for specific applications (Mary et al., 2020).

Electrochemical Reductions

Research into the electrochemical reductions of alkyl halides, including 1-iodobutane, unveils potential pathways for generating hydrocarbon products and understanding the mechanisms behind these reactions. Such studies are foundational for developing new methods in organic synthesis and could lead to innovative approaches in the synthesis of complex molecules (Goken et al., 2006).

properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-1-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF8I/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZVAMFHOCNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF8I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379724
Record name 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane

CAS RN

754-73-4
Record name 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Octafluoro-1-iodobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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